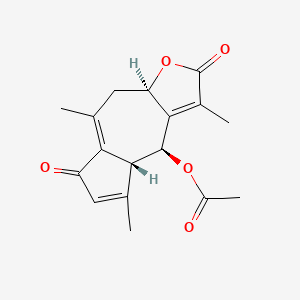

Nubenolide acetate

Description

Properties

Molecular Formula |

C17H18O5 |

|---|---|

Molecular Weight |

302.32 g/mol |

IUPAC Name |

[(3aR,8aR,9S)-1,5,8-trimethyl-2,6-dioxo-3a,4,8a,9-tetrahydroazuleno[6,5-b]furan-9-yl] acetate |

InChI |

InChI=1S/C17H18O5/c1-7-5-11(19)13-8(2)6-12-15(9(3)17(20)22-12)16(14(7)13)21-10(4)18/h5,12,14,16H,6H2,1-4H3/t12-,14-,16+/m1/s1 |

InChI Key |

ALBRNVBHUFSUBA-XPKDYRNWSA-N |

Isomeric SMILES |

CC1=C2[C@H]([C@@H](C3=C(C(=O)O[C@@H]3C1)C)OC(=O)C)C(=CC2=O)C |

Canonical SMILES |

CC1=C2C(C(C3=C(C(=O)OC3C1)C)OC(=O)C)C(=CC2=O)C |

Synonyms |

nubenolide nubenolide acetate |

Origin of Product |

United States |

Q & A

Basic Research Questions

Q. What established synthetic routes exist for Nubenolide acetate, and how can researchers optimize reaction conditions for reproducibility?

- Methodological Answer : Begin with a literature review to identify existing synthetic protocols (e.g., esterification of nubenolide with acetic anhydride). Key parameters to document include temperature, catalyst type (e.g., DMAP), solvent system (e.g., DCM or THF), and reaction time. Reproducibility requires rigorous control of moisture levels and stoichiometric ratios. Validate purity using HPLC (>95%) and characterize intermediates via -NMR and -NMR. Report deviations from published methods, such as unexpected byproducts, in supplemental data .

Q. Which spectroscopic and chromatographic techniques are most reliable for confirming this compound’s structural identity and purity?

- Methodological Answer : Combine orthogonal methods:

- NMR : -NMR to confirm acetate methyl protons (~2.0 ppm) and nubenolide backbone signals. -NMR for carbonyl (170-175 ppm) and glycosidic linkages.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+Na]) and fragment patterns.

- HPLC : Use a C18 column with acetonitrile/water gradients; compare retention times against authentic standards. Purity thresholds should align with journal guidelines (e.g., Beilstein Journal’s requirement for ≥95% purity) .

Q. How should researchers design in vitro assays to preliminarily assess this compound’s bioactivity?

- Methodological Answer : Start with cell-based viability assays (e.g., MTT or resazurin) using dose ranges (1–100 µM) and controls (vehicle and positive/negative controls). Include triplicate technical replicates and biological triplicates to account for variability. For target-specific assays (e.g., enzyme inhibition), use recombinant proteins and validate with known inhibitors. Document buffer compositions (e.g., acetate buffer at pH 5.6 for stability) and incubation times .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported mechanisms of action for this compound?

- Methodological Answer : Conduct systematic replication studies under standardized conditions (e.g., cell line, passage number, culture media). Use knockdown/knockout models (e.g., CRISPR-Cas9) to validate target engagement. Employ omics approaches (transcriptomics, proteomics) to identify off-target effects. Meta-analyze existing data using tools like PRISMA guidelines to isolate confounding variables (e.g., impurity batches, solvent effects) .

Q. How can researchers statistically model dose-response relationships for this compound in heterogeneous biological systems?

- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC values. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. For in vivo studies, incorporate mixed-effects models to account for individual variability. Report confidence intervals and effect sizes (Cohen’s d) to contextualize significance. Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests .

Q. What criteria should guide the selection of in vivo models for studying this compound’s pharmacokinetics?

- Methodological Answer : Prioritize models with metabolic similarity to humans (e.g., murine CYP450 isoforms). Use LC-MS/MS to quantify plasma/tissue concentrations over time (T, C, AUC). Include both sexes to assess gender dimorphism. For CNS studies, verify blood-brain barrier penetration via microdialysis. Adhere to ARRIVE guidelines for ethical reporting of animal data .

Q. How can computational methods predict this compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Perform molecular dynamics simulations (e.g., AMBER or GROMACS) to model hydrolysis of the acetate group. Validate with accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation via UPLC. Compare experimental degradation products (e.g., free nubenolide) with in silico predictions. Use QSPR models to correlate structural descriptors (logP, polar surface area) with stability .

Data Management and Reporting

Q. What are best practices for reconciling discrepancies between computational predictions and experimental data for this compound?

- Methodological Answer : Cross-validate docking results (e.g., AutoDock Vina) with mutagenesis studies to confirm binding sites. Use Bland-Altman plots to quantify bias between predicted and observed IC values. Report force field parameters and solvent models transparently. Archive raw data (e.g., PDB files, spectral libraries) in repositories like Zenodo for peer scrutiny .

Q. How should researchers structure supplemental materials to enhance reproducibility of this compound studies?

- Methodological Answer : Include raw spectral data (NMR, MS), chromatograms with integration values, and crystallographic CIF files. For biological assays, provide plate layouts, raw absorbance/fluorescence readings, and statistical code (R/Python scripts). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata tagging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.